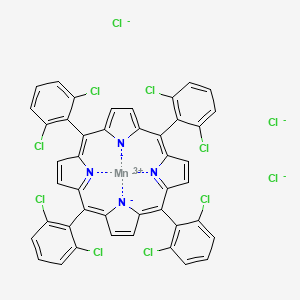

Chlorure de tétrakis(2,6-dichlorophényl)porphyrine de manganèse

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride, also known as Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride, is a useful research compound. Its molecular formula is C44H20Cl9MnN4 and its molecular weight is 978.66. The purity is usually 95%.

BenchChem offers high-quality Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic metal compound . It has been studied for its interaction with manganese (II) chloride . The primary target of this compound is manganese (II) chloride, with which it forms manganese (II) and manganese (III) complexes .

Mode of Action

The compound interacts with its target through complexation and metal exchange reactions . The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese (II) chloride were studied with the goal of finding optimal conditions for the synthesis of manganese (II) and manganese (III) complexes .

Biochemical Pathways

Manganese porphyrins have been studied as models of enzymes due to their high reactivity toward oxidation and oxygenation . They are also interesting subjects for studying the relations between the structure and physicochemical, catalytic, and other properties of coordination compounds of biometals with organic ligands .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane , which may influence its absorption and distribution.

Result of Action

Some manganese porphyrins are known to be molecular magnets and are capable of forming nanoporous structures . This gives rise to new materials with required properties .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used as a catalyst in organic synthesis, demonstrating catalytic activity

Cellular Effects

The cellular effects of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride are not well-studied. Related manganese porphyrins have been studied for their effects on cells. For instance, a synthetic antioxidant, manganese(III) tetrakis(1-methyl-4-pyridyl) porphyrin, has been shown to protect against cytotoxicity induced by particulate matter in rabbit corneal epithelial cells .

Molecular Mechanism

It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride typically involves the reaction of 2,6-dichlorophenylporphyrin with manganese chloride[2][2]. The process can be carried out under various conditions, including room temperature or elevated temperatures, depending on the desired yield and purity.

Industrial Production Methods: In industrial settings, the compound can be synthesized using a sol-gel method where manganese(III) porphyrin is covalently bound to a silica matrix . This method not only enhances the stability of the compound but also allows for its reuse in catalytic processes.

Analyse Des Réactions Chimiques

Types of Reactions: Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is known to undergo several types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of hydrocarbons and other organic substrates.

Reduction: The compound can participate in reduction reactions, although less commonly.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Conditions often involve the use of polar solvents and elevated temperatures.

Major Products Formed: The major products formed from these reactions include various oxidized organic compounds, such as epoxides and alcohols .

Comparaison Avec Des Composés Similaires

- Manganese Tetrakis(2,6-difluorophenyl)porphyrin Chloride

- Manganese Tetrakis(2,6-dibromophenyl)porphyrin Chloride

- Manganese Tetrakis(2,6-diiodophenyl)porphyrin Chloride

Comparison: Compared to these similar compounds, Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is unique due to its specific halogen substitution pattern, which influences its reactivity and stability . The dichloro substitution provides a balance between electron-withdrawing effects and steric hindrance, making it particularly effective as a catalyst in oxidation reactions .

Propriétés

IUPAC Name |

manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQYGFMXFKOTOZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl11MnN4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)